

Quantitative analysis of N-(1-phenylethyl)propan-2-amine in samples

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Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039

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A comprehensive guide to the quantitative analysis of **N-(1-phenylethyl)propan-2-amine**, a secondary amine of interest to researchers in drug development and various scientific fields. This document provides a comparative overview of analytical methodologies, supported by experimental data from closely related compounds, to assist in method selection and implementation.

Comparison of Analytical Techniques

The quantitative determination of **N-(1-phenylethyl)propan-2-amine** can be achieved through several analytical techniques. While specific validated method data for this exact analyte is not abundant in readily available literature, data from its close structural analogs, methamphetamine and amphetamine, provide a strong basis for methodology selection and expected performance. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) or UV detection.

Quantitative Performance Data

The following tables summarize the performance characteristics of GC-MS and HPLC methods for the analysis of phenylethylamine analogs. This data is intended to be representative of the expected performance for **N-(1-phenylethyl)propan-2-amine**.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Phenylethylamine Analogs



Analyte	Sample Matrix	Linearit y Range	LOD	LOQ	Accurac y (% Recover y)	Precisio n (%RSD)	Referen ce
Ampheta mine	Whole Blood	10 - 1000 ng/mL	0.5 - 8 ng/mL	10 ng/mL	Good	Good	[1]
Methamp hetamine	Whole Blood	20 - 1000 ng/mL	0.5 - 8 ng/mL	20 ng/mL	Good	Good	[1]
Ampheta mine	Human Hair	0.5 - 40 ng/mg	0.05 ng/mg	0.1 ng/mg	77.45 - 86.86	0.76 - 4.79 (Intra- day)	[2]
Methamp hetamine	Human Hair	0.5 - 40 ng/mg	0.05 ng/mg	0.1 ng/mg	77.45 - 86.86	0.76 - 4.79 (Intra- day)	[2]
Ampheta mine	Urine	25.0 - 200 μg/L	2.962 μg/L	9.873 μg/L	101.9%	3.83%	[3]
Methamp hetamine	Urine	25.0 - 200 μg/L	6.757 μg/L	22.253 μg/L	95.2%	6.743%	[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Phenylethylamine Analogs



Analyt e	Detecti on Metho d	Sampl e Matrix	Lineari ty Range	LOD	LOQ	Accura cy (% Recov ery)	Precisi on (%RSD)	Refere nce
Metham phetami ne	UV	Tablets	0.075 - 0.60 mg/mL	-	-	99.62 - 101.07	<1%	[4][5]
Metham phetami ne	UV	Adsorb ent Material	4.2 - 83.2 μg/mL	-	-	86.2%	2.9%	[6]
Amphet amine	LC- MS/MS	Oral Fluid	20 - 5000 ng/mL	-	20 ng/mL	87.7 - 90.9	<9.1%	[7]
Metham phetami ne	LC- MS/MS	Oral Fluid	20 - 5000 ng/mL	-	20 ng/mL	87.7 - 90.9	<9.1%	[7]
Amphet amine	LC- MS/MS	Seized Tablets	-	-	-	-	-	[8][9]
Metham phetami ne	LC- MS/MS	Seized Tablets	-	-	-	-	-	[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for GC-MS and HPLC analysis of phenylethylamine compounds, which can be adapted for **N-(1-phenylethyl)propan-2-amine**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the analysis of amphetamine-type stimulants in whole blood and hair. [1][2]



- Sample Preparation (Hair):
 - Wash hair samples with methanol to remove external contamination.
 - Digest approximately 10 mg of hair in 2 N NaOH at 80°C for 1 hour.
 - Perform a liquid-liquid extraction (LLE) of the digestate.
 - Derivatize the extracted analytes with a suitable agent (e.g., heptafluorobutyric anhydride,
 HFBA) prior to GC-MS analysis.[1][2]
- Sample Preparation (Whole Blood):
 - Alkalinize the blood sample.
 - Extract the amphetamines using an organic solvent such as diethyl ether.
 - Derivatize the extract with HFBA.
 - Purify the derivatized extract by washing with deionized water and ammonium hydroxide solution.[1]
- GC-MS Conditions:
 - Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - o Carrier Gas: Helium.
 - Injection Mode: Splitless.
 - Temperature Program: An initial oven temperature of around 70-80°C, followed by a ramp to a final temperature of approximately 280-300°C.
 - MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.



High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the analysis of methamphetamine in tablet dosage forms.[4][5]

- Sample Preparation:
 - Accurately weigh and crush the tablet.
 - Dissolve the powdered tablet in a suitable solvent (e.g., a mixture of the mobile phase).
 - Filter the solution to remove any undissolved excipients.
 - Dilute the filtered solution to a known concentration within the calibration range.
- HPLC-UV Conditions:
 - Column: Reversed-phase C18 column (e.g., XTerra RP18, 150 x 4.6 mm, 5 μm).[4]
 - Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., 50 mM pyrrolidine at pH 11.5 and acetonitrile in a 50:50 v/v ratio).[4]
 - Flow Rate: 1 mL/min.
 - Detection: UV detection at a wavelength of 214 nm.[4]

Enantioselective (Chiral) Analysis

Since **N-(1-phenylethyl)propan-2-amine** is a chiral compound, distinguishing between its enantiomers may be necessary. This can be achieved by:

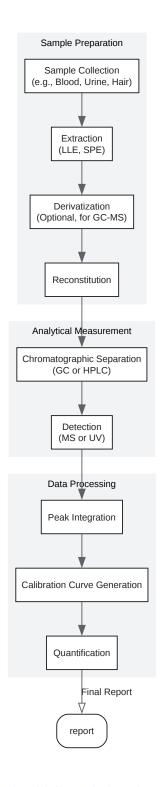
- GC-MS: Derivatization with a chiral reagent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers that can be separated on a standard achiral GC column.[10]
- LC-MS/MS: Utilizing a chiral stationary phase (CSP) column that allows for the direct separation of the enantiomers.[11]

Visualizations



Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of **N-(1-phenylethyl)propan-2-amine** in a biological matrix.



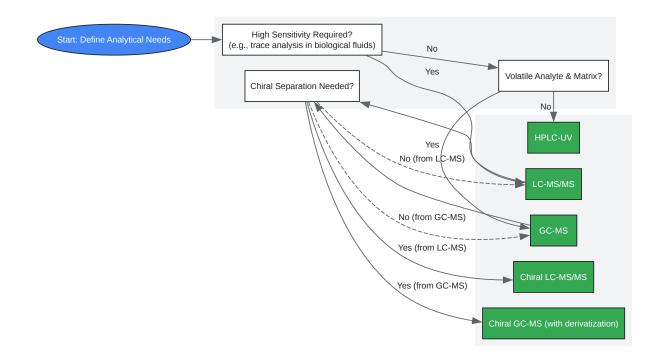
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General experimental workflow for quantitative analysis.

Method Selection Guide

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and whether chiral separation is necessary. The following decision tree can guide researchers in selecting the most appropriate technique.



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